![molecular formula C12H10O3S B2951320 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid CAS No. 63471-83-0](/img/structure/B2951320.png)
4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid
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Overview
Description
“4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid” is a chemical compound with the molecular formula C12H12O2S . It has a molecular weight of 220.29 .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including “4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid”, has been a subject of research. One method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with formaldehyde in concentrated hydrochloric acid . Another approach is the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .Molecular Structure Analysis
The molecular structure of “4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid” consists of a benzothiophene ring attached to a butanoic acid group . The benzothiophene ring is a sulfur analogue of the indole ring found in the amino acid tryptophan .Scientific Research Applications
Medicinal Chemistry: Enzyme Inhibition
4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid: plays a significant role as an intermediate in synthesizing heterocyclic compounds like pyridines and quinolines . Its importance in medicinal chemistry is highlighted by its ability to inhibit the enzyme acetylcholinesterase (AChE) , which is a target for treatments of conditions like Alzheimer’s disease .
Drug Design: Carborane Analogues
In the realm of drug design, carborane-containing drugs have emerged as platforms for mechanism-based therapies . The benzothiophene moiety, similar to 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid , can be incorporated into carborane clusters to create new drugs with potential therapeutic applications.
Organic Synthesis: Photochromic Materials
The compound is used in the synthesis of photochromic materials, which are compounds that change color upon exposure to light . These materials have applications in optical data storage and photo-switchable dyes.
Industrial Chemistry: Material Precursor
4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid: is a precursor for various industrial chemicals and materials. It is used in the synthesis of compounds that require a benzothiophene structure as a building block.
Agricultural Chemistry: Herbicide Development
Benzothiophene derivatives have been explored for their herbicidal properties. The structural analogs of 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid have been studied for their potential use in developing new herbicides .
Environmental Studies: Pollutant Degradation
In environmental studies, benzothiophene derivatives are being researched for their ability to degrade pollutants. The compound’s reactivity makes it a candidate for studying degradation pathways of organic pollutants in the environment .
Future Directions
The future directions for “4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid” could involve further studies on its synthesis, chemical reactions, and potential applications. Benzothiophene derivatives have been studied for their potential in medicinal chemistry , suggesting possible future directions in this area.
Mechanism of Action
Target of Action
It’s known that derivatives of benzothiophene-3-carboxylic acids, which this compound is a part of, are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies , indicating their potential interaction with biological targets.
Biochemical Pathways
Given the importance of benzothiophene derivatives in medicinal chemistry , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
properties
IUPAC Name |
4-(1-benzothiophen-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-10(5-6-12(14)15)9-7-16-11-4-2-1-3-8(9)11/h1-4,7H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBYNKJXWUFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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